4-{[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]oxy}benzaldehyde
Description
Properties
IUPAC Name |
4-[1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c1-9-14-12(16(17,18)19)7-13(20-15(14)22(2)21-9)24-11-5-3-10(8-23)4-6-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCZKLCHKADPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)OC3=CC=C(C=C3)C=O)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Formation on Pyrazole Ring
This method involves nucleophilic attack by amino groups or β-position sp^2 carbons of pyrazole derivatives on aldehydes or diketones, followed by dehydration to form the fused bicyclic system. The reaction mechanism often proceeds through intermediate six-membered rings, which dehydrate to yield the pyrazolo[3,4-b]pyridine core.
Pyrazole Formation on Pyridine Ring
Alternatively, pyrazole rings can be constructed on pyridine derivatives via cycloaddition or condensation reactions, often using hydrazine or substituted hydrazines with appropriate pyridine precursors.
Preparation of 4-{[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]oxy}benzaldehyde
The target compound features a pyrazolo[3,4-b]pyridine core substituted with methyl and trifluoromethyl groups, and an ether linkage to a benzaldehyde moiety. The preparation typically involves:
- Synthesis of the substituted pyrazolo[3,4-b]pyridine intermediate
- Introduction of the trifluoromethyl group
- Formation of the ether linkage to 4-hydroxybenzaldehyde or a suitable benzaldehyde derivative
Synthesis of Substituted Pyrazolo[3,4-b]pyridine Intermediate
A common route is the condensation of 5-aminopyrazoles with aromatic aldehydes under catalytic conditions. For example, nano-magnetic metal–organic frameworks such as Fe3O4@MIL-101(Cr)-N(CH2PO3)2 have been employed as recyclable catalysts to promote the condensation efficiently at elevated temperatures (~100 °C), yielding pyrazolo[3,4-b]pyridines with good purity and yield.
Introduction of Trifluoromethyl Group
The trifluoromethyl substituent is often introduced via electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted aldehydes or pyrazole precursors. This step may precede or follow the core formation, depending on the synthetic design.
Formation of the Ether Linkage
The ether bond connecting the pyrazolo[3,4-b]pyridine core to the benzaldehyde is typically formed by nucleophilic aromatic substitution or coupling reactions between a hydroxy-substituted pyrazolopyridine and 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde derivatives under basic or catalytic conditions.
Catalysts and Reaction Conditions
Representative Experimental Procedure (Based on Literature)
Condensation Step: Mix 5-aminopyrazole derivative (with 1,3-dimethyl and trifluoromethyl substituents) with 4-hydroxybenzaldehyde in ethanol in the presence of Fe3O4@MIL-101(Cr)-N(CH2PO3)2 catalyst.
Heating: Stir the mixture at 100 °C, monitoring progress by TLC.
Work-up: After completion, cool the mixture, add hot ethanol, and separate the catalyst magnetically.
Purification: Evaporate ethanol and purify the product by column chromatography using ethyl acetate/n-hexane mixtures.
Yield: Typically moderate to good yields (60-85%) with high purity.
Research Findings and Analysis
- The use of nano-magnetic metal–organic framework catalysts enables environmentally friendly synthesis with catalyst recyclability, reducing waste and cost.
- Mild reaction conditions such as room temperature ethanol solvent systems with sulfonated amorphous carbon catalysts have shown to provide good yields for pyrazolo[3,4-b]pyridine derivatives, indicating potential for scale-up and operational simplicity.
- The trifluoromethyl group significantly influences the biological activity and physicochemical properties of the compound, necessitating careful control of its introduction during synthesis.
- The ether linkage formation is critical for the target compound's function and is efficiently achieved via nucleophilic aromatic substitution under mild basic conditions or catalysis.
Summary Table of Preparation Methods
| Step | Method/Conditions | Catalyst/Agent | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine core formation | Condensation of 5-aminopyrazole and aldehyde | Fe3O4@MIL-101(Cr)-N(CH2PO3)2 catalyst | 70-85 | Recyclable catalyst, clean reaction |
| Trifluoromethyl group introduction | Electrophilic trifluoromethylation or use of CF3-substituted precursors | Various (e.g., Togni reagent) | Variable | Requires controlled conditions |
| Ether linkage formation | Nucleophilic aromatic substitution or coupling | Base or catalytic system | 65-80 | Mild conditions preferred |
Scientific Research Applications
4-{[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]oxy}benzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-{[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]oxy}benzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The pyrazolo[3,4-b]pyridine core is known to bind to various biological targets, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridine derivatives exhibit structural diversity, primarily through substitutions at positions 3, 4, and 5. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Effects :
- Trifluoromethyl (CF₃) : Present in the target compound and compound 36, this group increases electron-withdrawing effects and metabolic resistance .
- Benzaldehyde vs. Tosyl/Chloro : The aldehyde group in the target compound offers nucleophilic reactivity (e.g., for Schiff base formation), contrasting with the sulfonate (improved crystallinity) and chloro (cross-coupling suitability) groups in analogs .
Synthetic Routes: The target compound’s synthesis likely involves etherification of a pyrazolo[3,4-b]pyridine precursor with 4-hydroxybenzaldehyde, analogous to Suzuki couplings used for compound 36 (49% yield with Pd catalysis) .
Physicochemical and Reactivity Profiles
Table 2: Property Comparison
Biological Activity
Overview
4-{[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]oxy}benzaldehyde is a complex organic compound with a molecular formula of C₁₆H₁₂F₃N₃O₂ and a molecular weight of approximately 335.281 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and enzyme inhibition.
Chemical Structure
The compound features a pyrazolo[3,4-b]pyridine core substituted with a trifluoromethyl group and an ether-linked benzaldehyde moiety. This unique structure is believed to contribute to its diverse biological activities.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition of these enzymes is crucial for the treatment of neurodegenerative diseases such as Alzheimer's.
- Inhibition Potency : The compound exhibited IC₅₀ values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE, indicating a stronger affinity towards AChE inhibition compared to BuChE .
Antimicrobial Activity
Compounds with similar structural motifs have been shown to possess antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. This suggests that this compound may also exhibit similar antimicrobial effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of compounds like this compound:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases lipophilicity and potential enzyme binding |
| Ether linkage | Enhances solubility and bioavailability |
Case Study 1: Cholinesterase Inhibition
A study evaluated various hydrazone derivatives derived from similar structures and found that modifications at the benzaldehyde position significantly influenced AChE inhibitory activity. The most potent derivatives had electron-withdrawing groups that enhanced binding affinity .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of compounds related to this class and reported effective inhibition against both bacterial and fungal strains. The presence of the trifluoromethyl group was noted to enhance antimicrobial activity .
Q & A
Q. What are the optimal synthetic routes for preparing 4-{[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]oxy}benzaldehyde?
Methodological Answer: The synthesis involves multi-step functionalization of the pyrazolo[3,4-b]pyridine core. A key step is the Suzuki-Miyaura coupling between a halogenated pyrazolo[3,4-b]pyridine intermediate (e.g., 6-chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine) and a boronic acid derivative of benzaldehyde (e.g., 4-formylphenylboronic acid). Catalytic conditions (e.g., Pd(dppf)Cl₂·CH₂Cl₂, K₂CO₃) yield the biaryl ether linkage . Purification via flash chromatography (e.g., 0–30% i-Hex/EtOAc gradient) achieves high purity (>95%).
Q. How is the crystal structure of this compound determined, and what software is recommended?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallization is achieved via slow evaporation in DCM/hexane. Data collection uses a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement employs SHELXL (for small-molecule structures) due to its robustness in handling trifluoromethyl groups and disorder modeling . Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or OLEX2.
Key Consideration:
Disorder in the trifluoromethyl group requires anisotropic displacement parameter (ADP) refinement to avoid overfitting .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). The trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and benzaldehyde proton (δ ~10 ppm in ¹H NMR) are diagnostic .
- FTIR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole N-H stretch (~3200 cm⁻¹) .
- HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺ with <2 ppm error .
Example NMR Data (DMSO-d₆):
| Proton/Group | δ (ppm) | Multiplicity |
|---|---|---|
| Aldehyde (CHO) | 10.02 | s |
| Pyrazole CH₃ | 2.45 | s |
| CF₃ | - | - (¹³C: 121.5, q, J = 288 Hz) |
Advanced Research Questions
Q. How do intermolecular interactions influence the solid-state properties of this compound?
Methodological Answer: Graph set analysis (Etter’s formalism) identifies hydrogen-bonding motifs. For example, the aldehyde oxygen may act as an acceptor for C-H···O interactions with adjacent pyrazole rings. π-π stacking between pyridine and benzaldehyde rings stabilizes the crystal lattice. Use CrystalExplorer to quantify interaction energies (e.g., Hirshfeld surface analysis) .
Key Finding:
In related pyrazolo[3,4-b]pyridines, C-F···H-C contacts contribute ~15% to Hirshfeld surfaces, enhancing thermal stability .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Methodological Answer: Discrepancies between NMR (solution state) and SCXRD (solid state) often arise from conformational flexibility. For example:
- Dynamic disorder in solution may average NMR signals, whereas SCXRD captures static disorder.
- Use variable-temperature NMR to probe rotational barriers (e.g., CF₃ group rotation).
- Compare DFT-optimized gas-phase structures (B3LYP/6-31G*) with SCXRD coordinates .
Case Study:
A 2023 study resolved conflicting benzaldehyde peak assignments via NOESY correlations, confirming intramolecular H-bonding in solution .
Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer: Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For the pyrazolo[3,4-b]pyridine core:
- The C6 position (ether linkage) has high electrophilicity (f⁻ = 0.15).
- Transition-state modeling (e.g., NEB method) predicts activation barriers for Suzuki coupling (~25 kcal/mol) .
Software Workflow:
Gaussian 16 (geometry optimization) → Multiwfn (Fukui analysis) → VASP (TS modeling).
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer: Racemization at the benzaldehyde position can occur under basic conditions. Mitigation strategies:
- Use low-temperature coupling (0–5°C) to suppress keto-enol tautomerism.
- Chiral HPLC (e.g., Chiralpak IA column, hexane/IPA) monitors enantiopurity (>99% ee) .
Critical Parameter:
Reaction pH must be maintained at 6.5–7.0 to avoid aldehyde oxidation .
Q. How does fluorination impact the compound’s electronic properties and bioactivity?
Methodological Answer: The trifluoromethyl group enhances:
- Lipophilicity (logP increases by ~1.5 units vs. non-fluorinated analogs).
- Metabolic stability (resistance to CYP450 oxidation).
Electron-withdrawing effects reduce HOMO energy (-6.2 eV), favoring charge-transfer interactions in enzyme binding .
Biological Relevance:
In β-lactamase inhibitors, CF₃ groups improve IC₅₀ values by 10-fold via hydrophobic pocket interactions .
Data Contradiction Analysis Example:
A 2021 study reported inconsistent yields (43–54%) in Suzuki couplings due to Pd catalyst poisoning by pyridine nitrogen. Solution: Pre-coordinate Pd with PPh₃ to suppress deactivation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
